

Technical Support Center: Optimization of Diarylisoxazole-3-carboxamides as mPTP Inhibitors

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Hydroxyisoxazole-5-carboxamide

Cat. No.: B1593716

[Get Quote](#)

Welcome to the technical support center for researchers engaged in the optimization of diarylisoxazole-3-carboxamides as inhibitors of the mitochondrial permeability transition pore (mPTP). This guide is designed to provide practical, field-proven insights and troubleshooting solutions to common challenges encountered during the synthesis, screening, and validation of this promising class of compounds.

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel in the inner mitochondrial membrane.^{[1][2]} Under pathological conditions, such as excessive calcium (Ca^{2+}) accumulation and oxidative stress, its prolonged opening leads to mitochondrial dysfunction and cell death, implicating it in a range of human diseases including neurodegenerative disorders, muscular dystrophies, and ischemia-reperfusion injury.^{[1][3][4][5]} Diarylisoxazole-3-carboxamides have emerged as a novel and potent class of mPTP inhibitors, distinct from the classical inhibitor Cyclosporin A (CsA), offering a new scaffold for therapeutic development.^{[3][6]}

This document provides in-depth troubleshooting guides and protocols to navigate the complexities of optimizing these molecules, ensuring scientific rigor and reproducibility in your research.

Troubleshooting Guide: Experimental Hurdles & Solutions

This section addresses specific issues in a question-and-answer format, focusing on the causality behind experimental choices to empower your decision-making process.

Part 1: Chemical Synthesis

Question 1: I am experiencing low yields (20-40%) in the final amide coupling step between my isoxazole-3-carboxylic acid and the substituted aniline. What are the likely causes and how can I improve this?

Answer: Low yields in this critical amide bond formation are common and can typically be traced to a few key areas. The standard protocol often involves activating the carboxylic acid with thionyl chloride (SOCl_2) in the presence of a base like triethylamine (TEA).^[3] While effective, this method can have drawbacks.

- Potential Cause 1: Inefficient Acid Activation. Thionyl chloride is highly reactive and can lead to side reactions if moisture is present or if the reaction temperature is not controlled. The resulting acid chloride can also be unstable.
- Solution 1: Alternative Coupling Reagents. Consider using a modern peptide coupling reagent system, which operates under milder conditions. A common and effective alternative is using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).^[7] This avoids the harshness of SOCl_2 and often leads to cleaner reactions and higher yields.
- Potential Cause 2: Poor Starting Material Quality. The purity of both the isoxazole-3-carboxylic acid and the aniline coupling partner is paramount. Impurities can interfere with the reaction.
- Solution 2: Rigorous Purification. Ensure your starting materials are pure. Recrystallize or use column chromatography to purify the carboxylic acid and aniline precursors before the coupling step. Confirm purity using $^1\text{H-NMR}$ and mass spectrometry.
- Potential Cause 3: Suboptimal Reaction Conditions. The choice of solvent, base, and temperature can significantly impact yield.

- Solution 3: Systematic Optimization.
 - Solvent: While THF is commonly used, an aprotic solvent like DCM or DMF can be beneficial, especially with EDC/DMAP coupling.[3][7]
 - Base: Ensure the base (e.g., TEA, DIPEA) is dry and used in the correct stoichiometric amount (typically 2-3 equivalents) to neutralize the HCl generated and facilitate the reaction.
 - Temperature: Start the reaction at 0 °C when adding the coupling reagents to control the initial exothermic reaction, then allow it to warm to room temperature and stir for several hours or overnight to ensure completion.

Question 2: My synthesis of the 5-phenylisoxazole-3-carboxylic acid core is failing. What is a reliable method?

Answer: A robust, multi-step synthesis is typically required for the isoxazole core if it is not commercially available. A proven method involves the construction of a 1,3-diketone intermediate.[3]

- Step 1: 1,3-Diketone Formation: React a substituted acetophenone derivative with dimethyl oxalate in the presence of a strong base like sodium methoxide (NaOMe) in an anhydrous solvent such as diethyl ether. This Claisen condensation yields a 1,3-diketone, which exists predominantly in its enol form.[3]
- Step 2: Isoxazole Ring Formation: Treat the 1,3-diketone intermediate with hydroxylamine hydrochloride. This condensation and cyclization reaction forms the desired 5-aryl-isoxazole-3-carboxylate ester.
- Step 3: Saponification: Hydrolyze the resulting methyl ester to the carboxylic acid using a base like sodium hydroxide (NaOH) in a mixture of ethanol and THF.[3]

If you encounter issues, troubleshoot each step independently. Ensure anhydrous conditions for the diketone formation and proper pH control during the hydroxylamine cyclization and final saponification workup.

Part 2: In Vitro Biological Evaluation

Question 3: My results from the mitochondrial swelling assay are highly variable between experiments. How can I achieve more consistent and reproducible data?

Answer: The mitochondrial swelling assay, which measures the decrease in absorbance at 540 nm upon mPTP opening, is a cornerstone for screening these inhibitors.[\[8\]](#)[\[9\]](#)[\[10\]](#) Its variability often stems from the quality of the isolated mitochondria.

- Potential Cause 1: Inconsistent Mitochondrial Integrity. The health and integrity of your mitochondrial preparation are the most critical factors. Over-homogenization, improper centrifugation speeds, or temperature fluctuations during isolation can damage the mitochondria.
- Solution 1: Standardize Mitochondria Isolation. Follow a validated, step-by-step protocol for differential centrifugation to isolate mitochondria from fresh tissue (e.g., mouse liver) or cultured cells.[\[8\]](#)[\[11\]](#)[\[12\]](#)
 - Quality Control is Essential: Before each experiment, assess the integrity of your preparation. A key quality control check is to measure the Respiratory Control Ratio (RCR) using an oxygen electrode. An RCR value > 4 indicates a well-coupled, healthy mitochondrial preparation suitable for mPTP assays.
 - Maintain Cold Temperatures: All isolation steps must be performed at 4°C to minimize enzymatic degradation.
- Potential Cause 2: Assay Condition Variability. Minor differences in buffer composition, Ca^{2+} concentration, or temperature can alter the sensitivity of the mPTP.
- Solution 2: Strict Protocol Adherence.
 - Use a consistent, freshly prepared assay buffer.
 - Prepare a precise, high-concentration stock of CaCl_2 and perform a serial dilution to ensure the final concentration used to trigger the pore is accurate.
 - Use a temperature-controlled microplate reader to maintain a constant temperature (e.g., $25\text{-}30^{\circ}\text{C}$) throughout the assay.

- Crucial Controls: Always include a positive control (a known inducer like CaCl_2) and an inhibition control (a known inhibitor like Cyclosporin A) on every plate to validate the assay's performance.[\[10\]](#)

Question 4: My compound potently inhibits Ca^{2+} -induced mitochondrial swelling. How can I be sure it's a direct mPTP inhibitor and not a false positive?

Answer: This is an excellent and critical question. A compound can prevent mitochondrial swelling by mechanisms other than direct mPTP inhibition, leading to false positives. The most common confounding effect is the disruption of the inner mitochondrial membrane potential ($\Delta\Psi_m$).[\[3\]](#)[\[13\]](#) If a compound depolarizes the membrane, it will inhibit the mitochondrial calcium uniporter (MCU), preventing the Ca^{2+} influx needed to trigger mPTP opening.

To de-risk your hits, you must run a counter-screen to assess their effect on $\Delta\Psi_m$.

- Recommended Counter-Screen: Rhodamine 123 (Rh123) or TMRM Uptake Assay.[\[3\]](#)[\[14\]](#)
 - Principle: Healthy, polarized mitochondria have a highly negative $\Delta\Psi_m$, which drives the accumulation of cationic fluorescent dyes like Rh123 or Tetramethylrhodamine (TMRM).[\[15\]](#)[\[16\]](#)[\[17\]](#) Compounds that disrupt $\Delta\Psi_m$ will prevent this accumulation, leading to a decrease in fluorescence.
 - Interpretation:
 - True mPTP Inhibitor: Potently inhibits mitochondrial swelling but has NO significant effect in the Rh123/TMRM uptake assay (e.g., $\text{EC}_{50} > 100 \mu\text{M}$).[\[3\]](#)[\[6\]](#)[\[18\]](#) This shows the compound acts downstream of Ca^{2+} uptake.
 - False Positive ($\Delta\Psi_m$ Disruptor): "Inhibits" mitochondrial swelling and also shows high potency in the Rh123/TMRM uptake assay. This compound is likely acting as a mitochondrial uncoupler or ionophore.
 - Screening Cascade: This counter-screen is essential for building a logical screening cascade. Only compounds that pass both the primary swelling assay and the $\Delta\Psi_m$ counter-screen should be advanced to more complex assays like Calcium Retention Capacity (CRC).[\[3\]](#)

Question 5: What is the Calcium Retention Capacity (CRC) assay and why is it considered a better alternative to the swelling assay for lead optimization?

Answer: The Calcium Retention Capacity (CRC) assay is a more direct and quantitative method to measure the susceptibility of the mPTP to opening.[\[3\]](#)

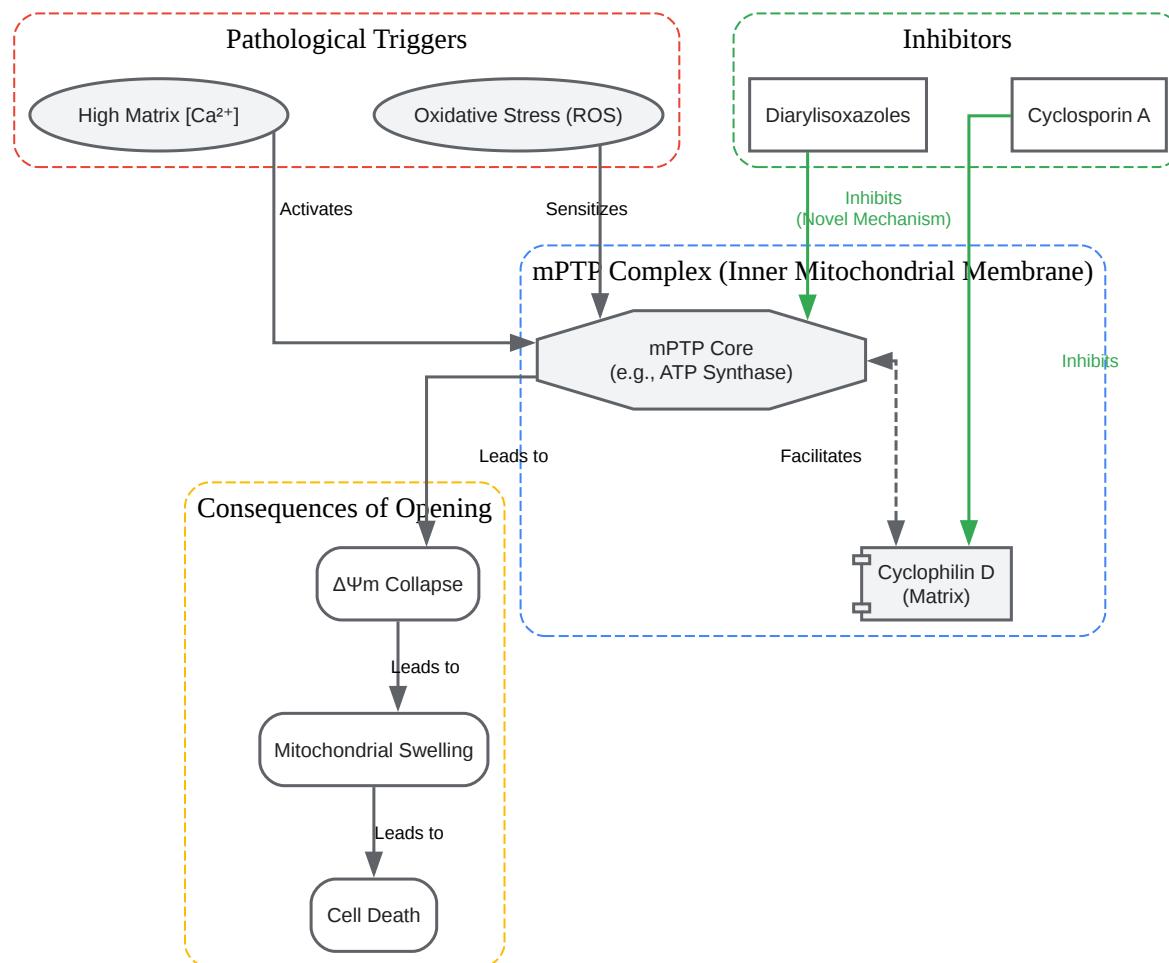
- Principle: In this assay, isolated mitochondria are suspended in a buffer with a fluorescent Ca^{2+} indicator (e.g., Calcium Green-5N).[\[13\]](#) Pulses of a known amount of CaCl_2 are added sequentially. Healthy mitochondria take up the Ca^{2+} , which is observed as a decrease in extra-mitochondrial fluorescence. This continues until the matrix Ca^{2+} load reaches a critical threshold, triggering a massive, simultaneous opening of the mPTP. This event is marked by a large, sudden release of all accumulated Ca^{2+} back into the buffer, causing a sharp increase in fluorescence.[\[13\]](#)
- Why it's better for optimization:
 - Quantitative Data: The primary endpoint is the total amount of Ca^{2+} the mitochondria can sequester before the pore opens. An effective inhibitor will significantly increase this amount. This provides a more precise quantitative measure of potency (e.g., fold-increase in CRC over vehicle) than the kinetic swelling assay.
 - Higher Throughput: It is well-suited for plate-based fluorometric measurements.
 - Confirmatory Power: It directly measures the key pathological trigger (Ca^{2+} overload) and the resulting pore opening, providing strong evidence of on-target activity for compounds already vetted through the swelling and $\Delta\Psi_m$ assays.[\[3\]](#)

Frequently Asked Questions (FAQs)

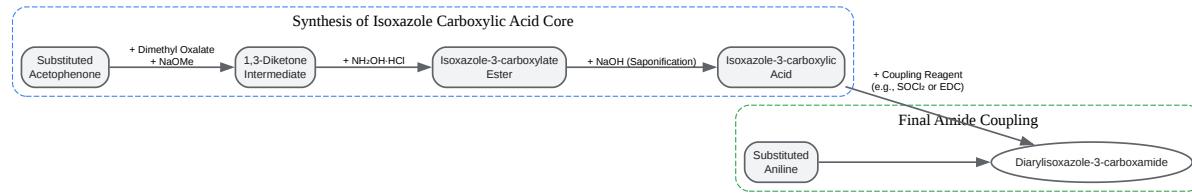
- Q: What is the proposed mechanism of action for diarylisoxazole-3-carboxamides?
 - A: While the precise molecular target on the mPTP complex is still under detailed investigation, studies have shown that these compounds do not inhibit the peptidylprolyl cis-trans isomerase activity of Cyclophilin D (CypD), the target of Cyclosporin A.[\[3\]](#) This confirms they have a novel mechanism of action. They also do not affect the function of F-ATP synthase at effective concentrations.[\[3\]](#) Their action is to desensitize the pore to Ca^{2+} -induced opening.

- Q: What are the key structural regions of the diarylisoxazole-3-carboxamide scaffold for SAR optimization?
 - A: Structure-activity relationship (SAR) studies have identified three key regions for modification, starting from the initial hit compound, 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide.^[3] These are: (1) the 5-position phenyl ring (Region A), (2) the central isoxazole core (Region B), and (3) the N-phenyl carboxamide portion (Region C). Optimization efforts have shown that modifications in Regions A and C, particularly substitutions on the phenyl rings, can dramatically increase potency into the picomolar range.^[3]
- Q: What are Pan-Assay Interference Compounds (PAINS) and why should I screen for them?
 - A: PAINS are chemical structures that tend to show activity in many different high-throughput screening assays, often through non-specific mechanisms like aggregation, redox cycling, or membrane disruption. Identifying and removing these "promiscuous" compounds early is crucial to avoid wasting resources on developing molecules that are not truly selective inhibitors.^[3] Cheminformatic filters should be applied to your hit list to flag potential PAINS structures.
- Q: What are the essential controls for mPTP assays?
 - A:
 - Vehicle Control: (e.g., DMSO) to establish the baseline mPTP opening.
 - Positive Inducer: A high concentration of CaCl_2 to robustly trigger pore opening.
 - Positive Inhibitor: Cyclosporin A (CsA) is the gold-standard inhibitor that acts via CypD. This validates that the assay can detect inhibition.
 - Uncoupler Control (for $\Delta\Psi_m$ assays): A protonophore like FCCP or CCCP, which completely dissipates the membrane potential, serves as a positive control for mitochondrial depolarization.^[14]

Data Presentation: Structure-Activity Relationship (SAR)

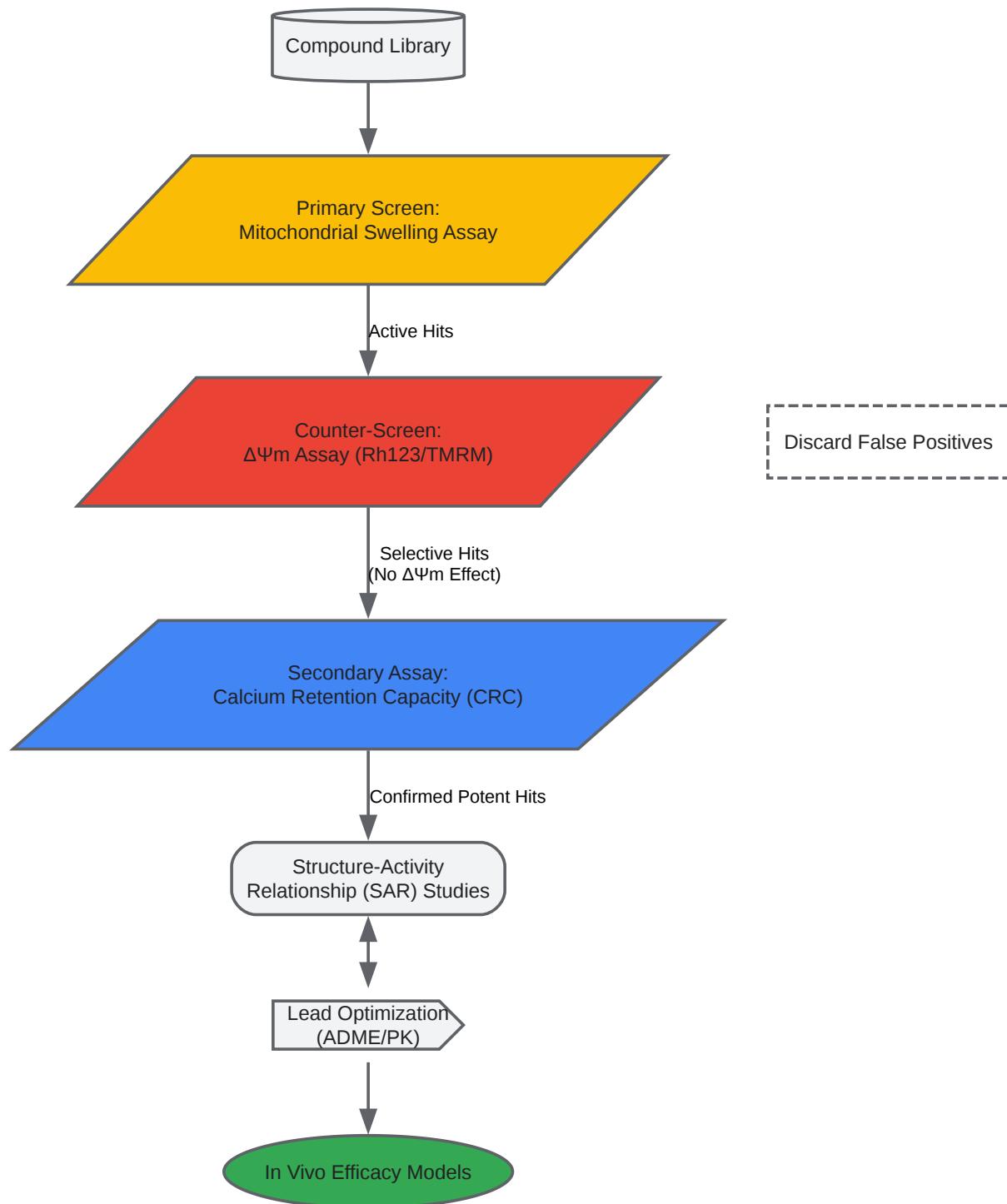

The optimization from an initial micromolar hit to a picomolar lead was driven by systematic modifications. The table below summarizes key findings from Roy, S., et al. (2015).^[3]

Compound ID	Region A Substitution (5-phenyl ring)	Region C Substitution (N-phenyl ring)	Mitochondrial Swelling EC ₅₀ (μM)	Calcium Retention Capacity (CRC)
1 (Hit)	3-OH	3,4,5-trimethoxy	< 0.39	+++
19	3-OH	2-Me, 3-Cl	0.048	++++
59	3-OH, 4-F	3,4,5-trimethoxy	0.015	+++++
60 (Lead)	3-OH, 4-F	2-Me, 3-Cl	0.002 (2 nM)	+++++


Data is illustrative and adapted from the primary literature to demonstrate SAR trends. CRC is represented qualitatively (+ to +++++ for increasing potency).

Experimental Protocols & Workflows

Diagrams of Key Processes


[Click to download full resolution via product page](#)

Caption: The mPTP Signaling Pathway and Points of Inhibition.

[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow for Diarylisoxazole-3-carboxamides.

[Click to download full resolution via product page](#)

Caption: Experimental Screening Cascade for mPTP Inhibitor Optimization.

Protocol 1: Mitochondrial Swelling Assay

This protocol is adapted from established methods to assess Ca^{2+} -induced mPTP opening.[\[3\]](#) [\[8\]](#)

- Preparation: Isolate mitochondria from fresh mouse liver or other appropriate source via differential centrifugation. Determine protein concentration using a BCA or Bradford assay. All steps must be on ice.
- Assay Buffer: Prepare swelling buffer: 125 mM KCl, 2 mM K_2HPO_4 , 1 mM MgCl_2 , 20 mM HEPES, 5 mM glutamate, 5 mM malate, and 2 μM rotenone, pH 7.4.
- Plate Setup: In a 96-well plate, add your test compounds (e.g., diarylisoxazoles) at various concentrations. Include wells for vehicle control (DMSO) and positive control (e.g., 1 μM CsA).
- Mitochondria Addition: Dilute the mitochondrial stock in swelling buffer to a final concentration of 0.4-0.5 mg/mL and add to each well.
- Incubation: Incubate the plate for 3-5 minutes at 30°C to allow compounds to interact with the mitochondria.
- Initiate Reading: Place the plate in a microplate reader pre-set to 30°C. Begin kinetic reading of absorbance at 540 nm, taking a measurement every 15-30 seconds.
- Trigger Pore Opening: After establishing a stable baseline absorbance for 1-2 minutes, add a bolus of CaCl_2 (final concentration of ~200-500 μM , must be optimized) to all wells to induce swelling.
- Data Acquisition: Continue reading the absorbance at 540 nm for 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.
- Analysis: Calculate the rate of swelling (rate of absorbance decrease) or the total change in absorbance. Normalize the data to the vehicle control (100% swelling) and CsA control (~0% swelling). Plot the dose-response curve for your test compounds to determine the EC_{50} .

Protocol 2: Mitochondrial Membrane Potential ($\Delta\Psi_m$) Counter-Screen

This protocol identifies compounds that interfere with $\Delta\Psi_m$, a potential source of false positives.[\[3\]](#)[\[14\]](#)

- Preparation: Isolate mitochondria as described in Protocol 1.
- Assay Buffer: Use the same swelling buffer as in Protocol 1.
- Dye Preparation: Prepare a stock solution of Rhodamine 123 (Rh123) or TMRM.
- Plate Setup: In a black, clear-bottom 96-well plate, add test compounds, vehicle control, and a positive control for depolarization (e.g., 1 μ M FCCP).
- Reaction: Add mitochondria (0.2-0.4 mg/mL) and the fluorescent dye (e.g., 150 nM TMRM) to each well.
- Incubation: Incubate for 10 minutes at 30°C in the dark to allow for dye accumulation.
- Measurement: Measure the fluorescence using a plate reader (for TMRM, Ex/Em \approx 549/573 nm).
- Analysis: A decrease in fluorescence intensity indicates a loss of $\Delta\Psi_m$. Potent activity in this assay suggests the compound is not a selective mPTP inhibitor. Normalize data to the vehicle control (100% potential) and the FCCP control (0% potential). Compounds showing >20% inhibition at a screening concentration (e.g., 10 μ M) are typically flagged as potential false positives and deprioritized.[\[3\]](#)

References

- Roy, S., Šileikytė, J., Schiavone, M., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. *ChemMedChem*, 10(10), 1655–1671. [\[Link\]](#)
- Roy, S., Šileikytė, J., Schiavone, M., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. *PubMed*. [\[Link\]](#)

- Roy, S., Šileikytė, J., Schiavone, M., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Carolina Digital Repository. [\[Link\]](#)
- Roy, S., Šileikytė, J., Schiavone, M., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. KU ScholarWorks. [\[Link\]](#)
- Luo, M. (1999). Development of a high throughput screening assay for mitochondrial membrane potential in living cells. PubMed. [\[Link\]](#)
- Li, W., Zhang, C., & Sun, X. (2018). Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments. [\[Link\]](#)
- Li, W., Zhang, C., & Sun, X. (2018). Mitochondrial Ca Retention Capacity and Ca triggered Swelling Assay. JoVE (Journal of Visualized Experiments). [\[Link\]](#)
- Wu, Y., Hao, Y., Sun, S., et al. (2017). Determination of Mitochondrial Swelling. Bio-protocol. [\[Link\]](#)
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease. [\[Link\]](#)
- Blesa, J., & Przedborski, S. (2014). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. Journal of Parkinson's Disease. [\[Link\]](#)
- Brown, H. M., Hammer, M., & Bell, C. L. (n.d.). Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye. Molecular Devices. [\[Link\]](#)
- ResearchGate. (n.d.). Structures of 4,5-diarylisoxazole-3-carboxamides (Hsp90 inhibitors, A)...
- Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Melior Discovery. [\[Link\]](#)
- Nicholls, D. G. (2022). Monitoring Mitochondrial Membrane Potential in Live Cells Using Time-Lapse Fluorescence Imaging. R Discovery. [\[Link\]](#)
- Gerencser, A. A., & Nicholls, D. G. (2012). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. The Journal of Physiology. [\[Link\]](#)
- ResearchGate. (n.d.). Light scattering assay for mitochondrial swelling.
- Protocol Online. (2013). Mitochondrial swelling assay (PTP opening). Protocol Online. [\[Link\]](#)
- Martínez-Corrales, G., & Liesa, M. (2025). Measuring mitochondrial membrane potential.
- Hawash, M., Jaradat, N., Eid, A. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. [\[Link\]](#)
- Wang, C., Ko, H. S., & Lee, Y. I. (2021). Mfn2 Overexpression Attenuates MPTP Neurotoxicity In Vivo. MDPI. [\[Link\]](#)
- Korge, P., & Weiss, J. N. (2016). Involvement of Mitochondrial Permeability Transition Pore (mPTP) in Cardiac Arrhythmias: Evidence from Cyclophilin D Knockout Mice. International

Journal of Molecular Sciences. [\[Link\]](#)

- ResearchGate. (2019). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties.
- Gasanov, S., & Dagda, R. K. (2020). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. Current Protocols in Toxicology. [\[Link\]](#)
- Wikipedia. (n.d.). Mitochondrial permeability transition pore. Wikipedia. [\[Link\]](#)
- Hong, D., et al. (2025). Detection assays of mitochondrial permeability transition pore: Current status and future prospects.
- Al-Ghraibah, N. F., et al. (2022).
- Sullivan, P. G., & Rabchevsky, A. G. (2014).
- Markey, S. P. (1986). MPTP: an industrial chemical and contaminant of illicit narcotics stimulates a new era in research on Parkinson's disease. PubMed. [\[Link\]](#)
- Bar-On, L., et al. (2004). Synthesis and structure-activity relationships of 3,5-diarylisoaxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. PubMed. [\[Link\]](#)
- Xiang, H., et al. (2014).
- Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. [\[Link\]](#)
- Yilmaz, I., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. [\[Link\]](#)
- ResearchGate. (2025). 3,5-Diarylisoaxazoles: Individualized Three-Step Synthesis and Isomer Determination Using ^{13}C NMR or Mass Spectroscopy.
- Ankersen, M., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. PubMed. [\[Link\]](#)
- Hawash, M. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α -Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. PubMed. [\[Link\]](#)
- De Lisi, D., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry. [\[Link\]](#)
- Al-Warhi, T., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules. [\[Link\]](#)
- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4,5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ca²⁺ Retention Capacity Assay and Ca²⁺-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial swelling assay (PTP opening) - Cell Biology [protocol-online.org]
- 11. youtube.com [youtube.com]
- 12. Determination of Mitochondrial Swelling [bio-protocol.org]
- 13. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a high throughput screening assay for mitochondrial membrane potential in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [kuscholarworks.ku.edu]
- To cite this document: BenchChem. [Technical Support Center: Optimization of Diarylisoxazole-3-carboxamides as mPTP Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593716#optimization-of-diarylisoxazole-3-carboxamides-as-mptp-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com